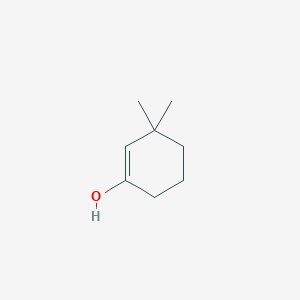

3,3-Dimethyl-1-cyclohexen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.2 g/mol |

IUPAC Name |

3,3-dimethylcyclohexen-1-ol |

InChI |

InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h6,9H,3-5H2,1-2H3 |

InChI Key |

VEFXYNLBSAYHMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(=C1)O)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3,3 Dimethyl 1 Cyclohexen 1 Ol

Transformations of the Hydroxyl Functional Group

The hydroxyl (-OH) group of 3,3-Dimethyl-1-cyclohexen-1-ol is a primary site for chemical modification, enabling its conversion into a variety of other functional moieties through oxidation and substitution reactions.

Oxidation Reactions to Ketones and Aldehydes

As a secondary allylic alcohol, this compound can be oxidized to its corresponding α,β-unsaturated ketone, 3,3-dimethyl-2-cyclohexen-1-one. The reaction stops at the ketone stage as there is no hydrogen atom on the carbonyl carbon to permit further oxidation to a carboxylic acid. Milder oxidizing agents are typically preferred to avoid potential side reactions involving the olefin.

Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, converting secondary alcohols to ketones without affecting the double bond. libretexts.org The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). Another common reagent is chromic acid (formed from CrO₃ and H₂SO₄), although care must be taken as harsher conditions can affect the alkene.

| Reagent | Product | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 3,3-Dimethyl-2-cyclohexen-1-one | CH₂Cl₂, Room Temperature libretexts.org |

| Chromic Acid (Jones Reagent) | 3,3-Dimethyl-2-cyclohexen-1-one | Acetone, 0°C to Room Temperature |

Nucleophilic Substitution and Derivatization Strategies

The hydroxyl group is a poor leaving group, but it can be converted into one by protonation under acidic conditions or by derivatization into species like tosylates. libretexts.org Subsequent reaction with a nucleophile can proceed through several mechanisms due to the allylic nature of the substrate.

Reaction with hydrogen halides (HBr, HCl) proceeds via an SN1 mechanism. libretexts.org Protonation of the alcohol creates a good leaving group (H₂O), which departs to form a resonance-stabilized allylic carbocation. The nucleophilic halide can then attack at either end of the allylic system. spcmc.ac.in In the case of this compound, this would lead to a mixture of allylic halides.

Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., a tosylate) or reacted with reagents like thionyl chloride (SOCl₂). libretexts.org These reactions create excellent leaving groups that can be displaced by nucleophiles. The substitution can occur directly (SN2) or with allylic rearrangement (SN2'), where the nucleophile attacks the double bond in a concerted displacement of the leaving group. spcmc.ac.in

| Reagent | Intermediate/Activated Species | Potential Products | Mechanism Type |

|---|---|---|---|

| HBr | Allylic Carbocation | 1-Bromo-3,3-dimethylcyclohexene, 3-Bromo-1,1-dimethylcyclohexene | SN1 / SN1' spcmc.ac.in |

| SOCl₂ | Chlorosulfite ester | 1-Chloro-3,3-dimethylcyclohexene, 3-Chloro-1,1-dimethylcyclohexene | SNi / SN2' spcmc.ac.in |

Reactions Involving the Olefinic Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic addition and other transformations characteristic of alkenes.

Cyclopropanation Reactions of Cyclohexenol (B1201834) Derivatives

The Simmons-Smith reaction is a widely used method for converting alkenes into cyclopropanes. mdpi.comwikipedia.org When applied to allylic alcohols like this compound, the hydroxyl group acts as a directing group, coordinating to the zinc-carbenoid reagent (e.g., iodomethylzinc iodide, ICH₂ZnI) and delivering the methylene (B1212753) group to the same face of the double bond. purdue.eduethz.ch This results in a highly stereospecific cyclopropanation, yielding the syn-diastereomer of the resulting bicyclic alcohol. ethz.ch The most common reagents are a zinc-copper couple with diiodomethane (B129776) (CH₂I₂) or the Furukawa modification using diethylzinc (B1219324) (Et₂Zn) and CH₂I₂. mdpi.comethz.ch

Reductive Cleavage to Cyclohexene (B86901) Derivatives

The conversion of an allylic alcohol directly to an alkene, effectively removing the hydroxyl group, is a reductive process known as deoxygenation. While many methods exist, a notable approach for allylic alcohols involves iron-catalyzed disproportionation or selective reduction. Iron(III) chloride (FeCl₃·6H₂O) has been shown to be an efficient catalyst for the selective reduction of allylic alcohols to alkenes using a hydrogen donor like benzyl (B1604629) alcohol under neutral conditions. acs.org This transformation provides a direct route from this compound to 3,3-dimethylcyclohexene. The reaction proceeds without affecting the double bond's position.

| Catalyst | Reducing Agent/Solvent | Product |

|---|---|---|

| FeCl₃·6H₂O | Benzyl Alcohol | 3,3-Dimethylcyclohexene acs.org |

Acid-Catalyzed Rearrangement Mechanisms

Under strong acidic conditions, this compound can undergo dehydration and rearrangement. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a tertiary, resonance-stabilized allylic carbocation. spcmc.ac.inwiley-vch.de From this intermediate, several pathways are possible.

One likely outcome is the loss of a proton from an adjacent carbon to yield a conjugated diene. Elimination of a proton from C6 would yield 5,5-dimethyl-1,3-cyclohexadiene. Alternatively, elimination from one of the methyl groups could occur.

A more complex pathway involves the Rupe rearrangement, typically seen with tertiary α-acetylenic alcohols, where an acid-catalyzed rearrangement yields an α,β-unsaturated ketone. wiley-vch.degoogle.com While this compound is not an acetylenic alcohol, analogous carbocation rearrangements could potentially occur. For instance, a methyl shift could lead to a more stable carbocation, followed by proton loss to form a different isomeric diene. Spectroscopic studies on the related 2-cyclohexen-1-ol (B1581600) in strong acid have confirmed the formation of a dienylic carbocation, supporting the formation of such intermediates. southern.edu The final product distribution is highly dependent on the specific acid used and the reaction conditions.

Compound Index

| Compound Name |

|---|

| This compound |

| 3,3-Dimethyl-2-cyclohexen-1-one |

| Pyridinium chlorochromate (PCC) |

| Dichloromethane |

| Chromic acid |

| 1-Bromo-3,3-dimethylcyclohexene |

| 3-Bromo-1,1-dimethylcyclohexene |

| Thionyl chloride |

| 1-Chloro-3,3-dimethylcyclohexene |

| 3-Chloro-1,1-dimethylcyclohexene |

| Iodomethylzinc iodide |

| Diiodomethane |

| Diethylzinc |

| (1R,6S)-4,4-Dimethylbicyclo[4.1.0]heptan-1-ol |

| Iron(III) chloride |

| Benzyl alcohol |

| 3,3-Dimethylcyclohexene |

| 5,5-Dimethyl-1,3-cyclohexadiene |

| 2-Cyclohexen-1-ol |

Carbocation Intermediates in Dehydration Pathways

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that typically proceeds through an E1 or E2 mechanism. For tertiary alcohols like this compound, the E1 pathway is highly favored due to the stability of the resulting carbocation intermediate. umass.eduquora.com

The mechanism is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (water). umass.edu The subsequent departure of a water molecule is the rate-determining step, leading to the formation of a planar, sp²-hybridized tertiary carbocation at the C1 position. This intermediate is stabilized by the inductive effect of the surrounding alkyl groups.

Mechanism of Initial Carbocation Formation:

Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion).

Formation of Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, leaving behind a tertiary carbocation at C1 of the cyclohexene ring.

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon (C2 or C6) to form a double bond. In this specific starting material, deprotonation at C6 regenerates the starting alkene skeleton, while deprotonation at C2 would lead to an exocyclic double bond, which is generally less stable. The primary elimination product without rearrangement is 3,3-dimethyl-1,5-cyclohexadiene.

The stability of this tertiary carbocation intermediate is a key factor driving the E1 mechanism. However, its proximity to a quaternary center at C3 introduces the possibility of further, more complex transformations. wiley-vch.de

Skeletal Rearrangements During Eliminations

Carbocation intermediates are prone to rearrangements to form more stable species. In the case of the initially formed 3,3-dimethyl-1-cyclohexenyl cation, a 1,2-hydride or 1,2-alkyl shift can occur if it leads to a more stabilized carbocation. wiley-vch.de A notable rearrangement pathway involves a 1,2-methyl shift.

The tertiary carbocation at C1 is adjacent to the C3 carbon, which is a quaternary center bearing two methyl groups. Migration of one of these methyl groups from C3 to C1 results in a new, rearranged tertiary carbocation at C3. This rearrangement is energetically favorable as it can lead to the formation of a highly substituted and conjugated diene system upon elimination, which is thermodynamically more stable.

Plausible Rearrangement and Product Formation:

Initial Carbocation: 3,3-dimethylcyclohex-1-en-1-yl cation.

1,2-Methyl Shift: One of the methyl groups on C3 migrates to C1.

Rearranged Carbocation: 1,3,3-trimethylcyclohex-1-en-yl cation rearranges to a more stable 2,3-dimethylcyclohex-1-en-3-yl cation.

Elimination Products: Deprotonation from the rearranged carbocation can lead to several isomeric dienes. The major products are typically the most thermodynamically stable conjugated dienes, such as 1,2-dimethyl-1,3-cyclohexadiene and 2,3-dimethyl-1,3-cyclohexadiene, in accordance with Zaitsev's rule. quora.com

Studies on analogous systems, such as the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol, show a propensity for methyl shifts followed by elimination to yield rearranged alkenes like 1,2-dimethylcyclohexene (B155917) alongside ring-contracted products.

| Starting Alcohol | Conditions | Potential Unrearranged Product | Potential Rearranged Products | Controlling Factor |

|---|---|---|---|---|

| This compound | Acid catalyst (e.g., H₂SO₄), Heat | 3,3-Dimethyl-1,5-cyclohexadiene | 1,2-Dimethyl-1,3-cyclohexadiene, 2,3-Dimethyl-1,3-cyclohexadiene | Thermodynamic stability of conjugated dienes |

| 2,2-Dimethylcyclohexanol | Acid catalyst (e.g., H₂SO₄), 80-100°C | 1-Isopropylidenecyclopentane (via ring contraction) | 1,2-Dimethylcyclohexene | Carbocation stability and rearrangement kinetics |

Electrophilic and Radical Additions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to both electrophilic and radical addition reactions. The regiochemical outcome of these reactions is determined by the stability of the intermediate formed (carbocation or radical).

Electrophilic Addition: In electrophilic additions, such as the addition of hydrogen halides (H-X), the reaction is initiated by the attack of the π electrons of the double bond on the electrophile (H⁺). libretexts.org According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C2) to generate the more stable carbocation intermediate at the more substituted carbon (C1). scribd.com The subsequent attack of the nucleophile (X⁻) on this tertiary carbocation yields the final product.

Intermediate: A tertiary carbocation at C1.

Product: 1-halo-3,3-dimethylcyclohexan-1-ol.

Radical Addition: In contrast, radical additions, such as the addition of HBr in the presence of peroxides, proceed via a different mechanism with the opposite regioselectivity (anti-Markovnikov). The reaction is initiated by a bromine radical (Br•), which adds to the less substituted carbon (C2) to form the more stable tertiary radical at C1. openstax.org This radical then abstracts a hydrogen atom from HBr to give the product and propagate the chain reaction.

Intermediate: A tertiary radical at C1.

Product: 2-bromo-3,3-dimethylcyclohexan-1-ol.

Another important radical reaction is allylic halogenation, typically carried out using N-bromosuccinimide (NBS) with UV light or a radical initiator. pearson.com This reaction selectively introduces a halogen at the allylic position (the carbon adjacent to the double bond). For this compound, the most likely positions for allylic substitution are C6 and C4, which would lead to the formation of allylic halides without affecting the original double bond.

| Reagent/Conditions | Reaction Type | Regioselectivity | Major Product |

|---|---|---|---|

| HCl or HBr (no peroxides) | Electrophilic Addition | Markovnikov | 1-Halo-3,3-dimethylcyclohexan-1-ol |

| HBr, Peroxides (ROOR) | Radical Addition | Anti-Markovnikov | 2-Bromo-3,3-dimethylcyclohexan-1-ol |

| NBS, UV light | Radical Substitution | Allylic | 4-Bromo-3,3-dimethyl-1-cyclohexen-1-ol and/or 6-Bromo-3,3-dimethyl-1-cyclohexen-1-ol |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the molecular structure of 3,3-Dimethyl-1-cyclohexen-1-ol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of its connectivity and stereochemistry.

Elucidation of Stereochemistry and Diastereomeric Ratios

While this compound itself does not possess a stereocenter, related cyclohexenol (B1201834) derivatives demonstrate the power of NMR in stereochemical analysis. For instance, in substituted cyclohexenols, the coupling constants (J-values) observed in the ¹H NMR spectrum are crucial for determining the dihedral angles between adjacent protons. This information helps in assigning the relative stereochemistry, such as the axial or equatorial orientation of substituents like a hydroxyl group. For diastereomeric mixtures of similar cyclic alcohols, NMR can be used to determine the ratio of the different stereoisomers present.

Dynamic NMR Studies of Conformation and Tautomerism

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the cyclohexene (B86901) ring in this compound. The presence of a double bond introduces some rigidity, but the saturated portion of the ring can still undergo conformational changes. Variable temperature NMR experiments can be employed to study these dynamic processes.

Furthermore, as an enol, this compound can theoretically exist in equilibrium with its keto tautomer, 3,3-dimethylcyclohexanone (B1346601). While the enol form is generally favored in this specific structure, DNMR could potentially be used to study the kinetics and thermodynamics of this tautomeric equilibrium under different conditions. The formation of hydrogen bonds and other molecular interactions in solution can also be investigated using NMR relaxation time measurements. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. The monoisotopic mass of C8H14O is 126.10447 Da. ebi.ac.uk HRMS instruments, such as time-of-flight (TOF) analyzers, can measure this mass with high accuracy, which helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. wiley.com

Table 1: Exact Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C8H14O | ebi.ac.uknih.gov |

| Average Mass | 126.196 g/mol | ebi.ac.uk |

| Monoisotopic Mass | 126.10447 Da | ebi.ac.uk |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry of cyclic alcohols like this compound typically shows characteristic fragmentation patterns. The molecular ion peak ([M]⁺˙) may be observed, though it can sometimes be weak or absent in alcohols. libretexts.org Common fragmentation pathways for cyclohexenol derivatives include the loss of a water molecule ([M-H₂O]⁺˙), which is a characteristic fragmentation for alcohols. libretexts.orgaip.org Other significant fragmentation patterns can arise from the cleavage of C-C bonds within the ring structure. For instance, retro-Diels-Alder (rDA) reactions can occur in cyclohexene systems, leading to predictable fragment ions. aip.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds in a mixture. rsc.orguin-alauddin.ac.id In the context of this compound, GC-MS can be used to analyze its presence in complex matrices, such as essential oils or reaction mixtures. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that can be used for identification by comparing it to spectral libraries like the NIST database. rsc.orgcore.ac.uk The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. uin-alauddin.ac.idcore.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. msu.edu For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) of the cyclohexene ring.

The IR spectrum of this compound is characterized by distinct absorption bands that signify the vibrational motions of its hydroxyl and olefinic groups. These vibrations include stretching and bending modes.

The hydroxyl group (-OH) exhibits a prominent, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. The stretching vibration of the O-H bond is responsible for this characteristic absorption. In addition to the stretching mode, a C-O stretching vibration is typically observed in the 1050-1250 cm⁻¹ region for secondary alcohols.

The olefinic group (C=C) within the cyclohexene ring gives rise to a medium-intensity absorption band for the C=C stretching vibration, which is expected to appear in the 1640-1680 cm⁻¹ range. The exact position of this peak can be influenced by the substitution pattern of the double bond. Furthermore, the vinylic C-H bond (the H atom attached to the double-bonded carbon) will show a stretching vibration above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The out-of-plane bending vibrations for the vinylic C-H can also be observed in the 675-1000 cm⁻¹ region.

The presence of the gem-dimethyl group (two methyl groups on the same carbon) will also contribute to the spectrum, with characteristic C-H stretching and bending vibrations.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from structurally similar compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Strong, Broad |

| C-H Stretch (sp²) | Olefinic (=C-H) | 3010-3100 | Medium |

| C-H Stretch (sp³) | Alkyl (C-H) | 2850-2960 | Strong |

| C=C Stretch | Olefinic (C=C) | 1640-1680 | Medium |

| C-O Stretch | Alcohol (C-OH) | 1050-1250 | Strong |

| C-H Bend (out-of-plane) | Olefinic (=C-H) | 675-1000 | Medium |

Theoretical and Computational Studies of 3,3 Dimethyl 1 Cyclohexen 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3,3-dimethyl-1-cyclohexen-1-ol, this process would identify key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, an electronic structure analysis can be performed. This involves examining the molecular orbitals (e.g., HOMO and LUMO), electron density distribution, and electrostatic potential. These analyses are crucial for predicting sites of reactivity. For instance, the hydroxyl group and the carbon-carbon double bond are expected to be key functional sites. Computational studies on related cyclic alcohols, such as 2-cyclohexenol, have analyzed the orbital interactions that dictate conformational preferences, such as the interplay between the oxygen lone pair electrons and the π-orbitals of the double bond. sfu.ca

Table 1: Exemplary Calculated Structural Parameters for Cyclohexenol (B1201834) Derivatives (Note: Data below is illustrative, based on typical values from computational studies of similar cyclic alcohols and may not represent exact values for this compound.)

| Parameter | Typical Calculated Value | Method |

|---|---|---|

| C=C Bond Length | 1.34 Å | DFT (B3LYP/6-31G) |

| C-O Bond Length | 1.43 Å | DFT (B3LYP/6-31G) |

| O-H Bond Length | 0.97 Å | DFT (B3LYP/6-31G) |

| C-C-O Bond Angle | 109.5° | DFT (B3LYP/6-31G) |

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the determination of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the transition state and the reactants defines the activation energy barrier, which governs the reaction rate.

A relevant example is the keto-enol tautomerization between cyclohexanone (B45756) and its enol form, 1-cyclohexenol. researchgate.net Computational studies have quantified the energy difference between these tautomers, showing the keto form to be significantly more stable. scispace.com Similar calculations for this compound would be vital for understanding its stability and its reactivity in processes like oxidation, electrophilic addition to the double bond, or acid-catalyzed rearrangements. DFT studies on the epoxidation of cyclohexene (B86901) also highlight the formation of cyclohexenol, demonstrating how reaction pathways can be computationally explored. researchgate.net

Table 2: Calculated Relative Energies for the Cyclohexanone/1-Cyclohexenol Tautomerism (Source: Data adapted from studies on the parent cyclohexanone system.)

| Tautomer | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclohexanone (Keto) | DFT | 0.0 (Reference) | scispace.com |

| 1-Cyclohexenol (Enol) | DFT | +9.062 | scispace.com |

| Cyclohexanone (Keto) | PM3 | 0.0 (Reference) | scispace.com |

| 1-Cyclohexenol (Enol) | PM3 | +1.868 | scispace.com |

Geometry Optimization and Electronic Structure Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of conformational changes and intermolecular interactions in a dynamic environment, providing insights that are complementary to static quantum chemical calculations.

The cyclohexene ring in this compound is not planar and can adopt several conformations, such as half-chair and boat forms. The presence of bulky dimethyl groups at the C3 position and a hydroxyl group at C1 significantly influences the relative stability of these conformers. MD simulations can explore the conformational landscape by simulating the molecule's movement over time, identifying the most populated (lowest energy) conformations and the energy barriers to interconversion between them.

Furthermore, MD simulations are ideal for studying intermolecular interactions, such as the hydrogen bonding between molecules of this compound or with solvent molecules. These interactions are critical for understanding the compound's physical properties, such as its boiling point and solubility.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to build statistical models that correlate variations in the chemical structure of compounds with changes in their reactivity or biological activity. These models rely on molecular descriptors, which are numerical values derived from the chemical structure.

For this compound, a first step in a QSAR study would be the computational calculation of a wide range of molecular descriptors. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges on atoms.

Physicochemical descriptors: LogP (octanol-water partition coefficient), polarizability, solvent-accessible surface area.

Once calculated, these descriptors could be used to develop a regression model to predict a specific property, for example, its binding affinity to a receptor or its rate of reaction in a particular chemical transformation, by comparing it with a training set of similar molecules with known activities.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. The resulting computed IR spectrum shows characteristic peaks corresponding to specific functional groups, such as the O-H stretch of the alcohol and the C=C stretch of the alkene. Comparing the computed spectrum with an experimental one can confirm the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. By calculating these parameters for different possible isomers or conformers, computational NMR can be a powerful tool for structure elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. For this compound, this could help characterize the π → π* transition of the double bond.

Applications in Advanced Organic Synthesis Research

Building Block for Complex Natural Products Synthesis

The cyclohexene (B86901) ring is a common motif in a vast array of natural products. 3,3-Dimethyl-1-cyclohexen-1-ol serves as a key intermediate for introducing this carbocyclic frame, often as a starting point for more elaborate structures. The gem-dimethyl group not only influences the conformational preference of the ring but also provides a strategic steric block, guiding the stereochemical outcome of subsequent reactions. This control is crucial in multi-step syntheses where achieving the correct relative and absolute stereochemistry is paramount. For instance, derivatives of dimethyl-cyclohexenol have been utilized in synthetic routes toward various terpenoids and other complex molecules. mdpi.com

Cyclic monoterpenes, a major class of compounds found in plant essential oils, frequently feature a substituted cyclohexene or cyclohexane (B81311) core. researchgate.netnih.gov Allylic alcohols like this compound are direct and effective precursors for these scaffolds. acs.org The synthesis of these natural products often involves the enzyme-catalyzed cyclization of geranyl pyrophosphate (GPP), which proceeds through intermediates that are structurally analogous to substituted cyclohexenols. nih.gov

In laboratory synthesis, chemists mimic these biosynthetic pathways. The double bond and hydroxyl group of the precursor allow for a wide range of chemical transformations, including oxidation, reduction, epoxidation, and rearrangement, to build the target monoterpene skeleton. researchgate.netugr.es For example, the synthesis of α-pinene and β-pinene, two of the most common bicyclic monoterpenes, can be envisioned from such precursors through strategic intramolecular cyclizations. nih.gov The reactivity of the allylic alcohol can be harnessed to form key intermediates for fragrances and other biologically active compounds derived from the monoterpene family.

Scaffold for Novel Ring Systems and Bridged Architectures

The inherent reactivity of the this compound framework is a powerful tool for constructing novel and complex ring systems. nih.gov Its structure is amenable to reactions that forge new carbon-carbon bonds, leading to polycyclic and bridged architectures that are often challenging to synthesize.

Key synthetic transformations include:

Cyclopropanation: The double bond of the cyclohexene ring can undergo cyclopropanation to form gem-dimethylcyclopropane-containing bicyclic systems. This methodology has been explored for creating chrysanthemic acid analogues and other strained ring systems.

Intramolecular Cyclizations: By functionalizing the hydroxyl group or other positions on the ring, intramolecular reactions can be triggered. For instance, intramolecular cation capture or radical cyclizations can lead to the formation of bicyclo[3.3.1]nonane systems, a core structure in many complex natural products like garsubellin A. rsc.org

Diels-Alder Reactions: While the cyclohexene double bond itself is not highly reactive in Diels-Alder reactions, derivatives such as the corresponding enone (2-acetyl-5,5-dimethyl-2-cyclohexen-1-one) can act as dienophiles or be part of a diene system to construct tetracyclic compounds. scirp.org

Ring Expansion: Under specific conditions, such as treatment of derived epoxides with a Lewis acid, the six-membered ring can undergo expansion to form seven-membered rings, providing access to cyclohepta[b]indole skeletons. uni-konstanz.deacs.org

These strategies demonstrate the utility of the 3,3-dimethylcyclohexenol scaffold in generating molecular diversity and accessing complex, three-dimensional structures. rsc.org

Development of New Synthetic Methodologies and Catalytic Systems

The transformation of this compound and related substrates has been a fertile ground for the development and testing of new synthetic methods and catalytic systems. The distinct electronic and steric properties of the molecule provide a robust test for the efficiency, selectivity, and scope of new catalysts.

| Reaction Type | Catalyst System | Product Type | Research Focus |

| Oxidation | Gold (Au) nanoparticles on SiO₂ | Cyclohexenone, Cyclohexene oxide | Investigating the effect of nanoparticle size on catalytic activity and product selectivity in solvent-free aerobic oxidation. acs.org |

| Hydroformylation | Rhodium (Rh) complexes with phosphine (B1218219) ligands | Aldehydes, Acetals | Developing efficient rhodium-based systems for the hydroformylation of alkenes like β-citronellene, a structurally related acyclic monoterpene. scielo.org.mxresearchgate.net |

| Rupe Rearrangement | Allyl-ruthenium(II) complex or P₂O₅ | α,β-Unsaturated ketones | Achieving high-yield rearrangement of the related 1-ethynyl-3,3-dimethyl-1-cyclohexanol to form key intermediates for fragrance compounds. google.com |

| Epoxide Ring Opening | Titanocene(III) chloride (Cp₂TiCl) | Alcohols | Utilizing a titanocene(III) reagent, generated in situ, for the regioselective anti-Markovnikov opening of epoxides derived from cyclic terpenes. ugr.es |

These studies not only provide efficient routes to valuable chemical products but also deepen the fundamental understanding of catalysis, including reaction mechanisms and the influence of catalyst structure on reactivity and selectivity. ugr.esacs.orgscielo.org.mxgoogle.com

Stereoselective Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. This compound, being a chiral molecule (with a stereocenter at the hydroxyl-bearing carbon), is an important substrate for developing and applying stereoselective synthetic methods.

Approaches to obtaining chiral compounds from or using this scaffold include:

Enzymatic Resolution: Lipases are frequently used for the kinetic resolution of racemic cyclic secondary alcohols. mdpi.com Through selective acylation of one enantiomer, both the acylated product and the unreacted alcohol can be obtained in high enantiomeric purity. For example, lipases such as PPL (Porcine Pancreatic Lipase) and CRL (Candida Rugosa Lipase) have been successfully employed to resolve similar cyclohexenol (B1201834) derivatives, which are then used as chiral building blocks for the synthesis of sesquiterpenes and apocarotenoids. mdpi.com

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the cyclohexenol scaffold allows for the direct synthesis of enantioenriched products from achiral or racemic precursors. Titanocene-based catalysts, for example, have been explored for stereoselective radical cyclizations and other transformations of terpene-derived epoxides, where the stereochemistry of the starting material directs the formation of complex chiral products. ugr.es

Chiral Pool Synthesis: Enantiomerically pure this compound, once obtained, can serve as a versatile chiral starting material. Its inherent chirality can be transferred through subsequent reaction steps to control the stereochemistry of the final, more complex target molecule. uni-konstanz.de

The ability to access both enantiomers of this building block and its derivatives is crucial for the synthesis of natural product enantiomers and for structure-activity relationship studies in drug discovery. mdpi.comacs.org

Challenges and Future Directions in Research on 3,3 Dimethyl 1 Cyclohexen 1 Ol

Sustainable and Green Synthesis Approaches

The chemical industry's increasing focus on environmentally benign processes necessitates the development of sustainable and green synthesis routes for 3,3-dimethyl-1-cyclohexen-1-ol. rsc.org Traditional methods often rely on harsh reagents and generate significant waste. Future research will likely focus on several key areas to address these shortcomings.

One promising avenue is the use of biomass-derived starting materials. The valorization of waste biomass into platform chemicals is a cornerstone of green chemistry, and researchers are actively exploring pathways to convert renewable feedstocks into valuable compounds like this compound. rsc.org This approach not only reduces reliance on fossil fuels but also contributes to a circular economy.

Another critical aspect is the development of catalytic systems that are both efficient and environmentally friendly. This includes the use of earth-abundant metal catalysts and the design of reactions that proceed under milder conditions, minimizing energy consumption. The use of water as a solvent, wherever possible, is also a key goal in developing greener synthetic protocols. wiley.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Synthesis |

| Starting Materials | Often petroleum-based | Biomass-derived, renewable |

| Reagents | Stoichiometric, often hazardous | Catalytic, less toxic |

| Solvents | Volatile organic compounds | Water, green solvents |

| Energy Consumption | Often high temperature and pressure | Milder reaction conditions |

| Waste Generation | Significant byproducts and waste | High atom economy, minimal waste |

Enantioselective and Diastereoselective Transformations

The presence of a stereocenter in this compound makes the development of enantioselective and diastereoselective transformations a high-priority research area. The ability to control the three-dimensional arrangement of atoms is crucial for applications in pharmaceuticals and other biologically active compounds, where specific stereoisomers often exhibit desired activities. scirp.orgnih.gov

Future research will focus on the design and application of novel chiral catalysts, including metal complexes and organocatalysts, to achieve high levels of stereocontrol in reactions involving this compound. ua.esresearchgate.net This includes asymmetric hydrogenations, epoxidations, and other addition reactions to the double bond. The development of methods for the kinetic resolution of racemic mixtures of this compound and its derivatives will also be important. chinesechemsoc.org

A key challenge lies in achieving high diastereoselectivity in reactions that generate multiple new stereocenters. nih.gov This requires a deep understanding of the reaction mechanisms and the subtle steric and electronic factors that govern the approach of reagents to the substrate.

Chemoenzymatic Synthesis Routes

The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers a powerful strategy for the efficient and selective synthesis of complex molecules. scirp.org This approach leverages the high selectivity of enzymes for specific transformations, often under mild conditions, with the versatility of traditional chemical reactions.

For this compound, chemoenzymatic routes could be employed for the enantioselective acylation or hydrolysis of the alcohol, providing access to enantiomerically pure starting materials. researchgate.net Lipases and other hydrolases are particularly well-suited for these types of resolutions. scirp.org Furthermore, enzymes could be used to catalyze key bond-forming reactions in the synthesis of derivatives of this compound, offering a green and efficient alternative to purely chemical methods. rsc.org

Future research will likely focus on the discovery and engineering of novel enzymes with tailored activities and stabilities for specific transformations involving this cyclohexenol (B1201834) derivative. The development of one-pot chemoenzymatic cascades, where multiple reaction steps are carried out in a single reactor, will also be a key area of investigation. rsc.org

Integration of Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. nih.govbeilstein-journals.orgdokumen.pubru.nl The application of flow chemistry to the synthesis and transformation of this compound presents a significant opportunity for process intensification.

The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to improved yields and selectivities. This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The smaller reaction volumes in flow reactors also enhance safety by minimizing the potential for runaway reactions.

Future research will explore the development of integrated flow processes for the multi-step synthesis of derivatives of this compound, potentially incorporating in-line purification and analysis. nih.govd-nb.info This would enable the automated and on-demand production of these valuable compounds.

Table 2: Advantages of Flow Chemistry in the Synthesis of this compound Derivatives

| Advantage | Description |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risk of accidents. |

| Improved Control | Precise control over reaction parameters leads to higher yields and selectivities. |

| Scalability | Scaling up production is more straightforward compared to batch processes. |

| Automation | Enables automated synthesis and optimization of reaction conditions. |

| Process Intensification | Integration of multiple steps into a continuous process increases efficiency. dokumen.pub |

Exploration of Unprecedented Reactivity Patterns

While the basic reactivity of this compound is relatively well-understood, there remains significant potential for the discovery of new and unprecedented reactivity patterns. nih.gov This involves exploring reactions under unconventional conditions or with novel reagents to unlock new synthetic pathways.

Future research could focus on areas such as photochemistry, electrochemistry, and the use of hypervalent iodine reagents to induce novel transformations of the cyclohexenol ring system. scholaris.ca The investigation of cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and rings, is another promising avenue. acs.org Understanding the subtle interplay of steric and electronic effects in the gem-dimethyl group and the hydroxyl functionality will be key to unlocking this new reactivity. acs.org

Advanced In Silico Design for Targeted Synthesis and Reactivity

Computational chemistry and in silico design are becoming increasingly powerful tools in modern chemical research. nih.govresearchgate.netresearchgate.net These methods can be used to predict the reactivity of molecules, design new catalysts, and optimize reaction conditions before they are even attempted in the laboratory.

For this compound, in silico studies can be used to model reaction mechanisms and predict the stereochemical outcomes of asymmetric transformations. acs.org This can significantly accelerate the discovery of new and efficient synthetic methods. Computational screening of virtual libraries of catalysts can help identify promising candidates for experimental investigation.

Furthermore, molecular modeling can be used to design derivatives of this compound with specific desired properties, such as biological activity or material characteristics. mdpi.com This targeted approach to synthesis, guided by computational predictions, represents a paradigm shift in how chemical research is conducted.

Table 3: Applications of In Silico Design in this compound Research

| Application | Description |

| Mechanism Elucidation | Understanding reaction pathways and transition states. acs.org |

| Catalyst Design | Predicting the performance of new chiral catalysts. |

| Reaction Optimization | Identifying optimal reaction conditions for yield and selectivity. |

| Property Prediction | Predicting the biological or material properties of derivatives. mdpi.com |

| Virtual Screening | Identifying potential lead compounds for further investigation. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Dimethyl-1-cyclohexen-1-ol?

- Methodological Answer : The synthesis often involves alkylation or cyclization strategies. For example, cyclohexenone derivatives can undergo Grignard reactions with methylating agents (e.g., methylmagnesium bromide) to introduce dimethyl groups at the 3-position. Acid-catalyzed dehydration or transition-metal-catalyzed methods may optimize yield. Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence regioselectivity .

Q. How can the purity and structural integrity of this compound be assessed?

- Methodological Answer : Use a combination of chromatographic (GC, HPLC) and spectroscopic techniques:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., dimethyl groups at C3 and the cyclohexene double bond).

- IR : Identifies hydroxyl (-OH) and alkene (C=C) stretching frequencies.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z = 140.23 g/mol) and fragmentation patterns .

Q. What are the typical oxidation products of this compound under controlled conditions?

- Methodological Answer : Oxidation with KMnO₄ or CrO₃ in acidic media converts the hydroxyl group to a ketone (yielding 3,3-dimethylcyclohexenone). Stronger oxidizing agents (e.g., Jones reagent) may further oxidize the alkene to a diketone or carboxylic acid, depending on reaction duration and temperature .

Advanced Research Questions

Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer : Steric and electronic control are key. For example:

- Steric hindrance : Bulky substituents direct reactions to less hindered positions.

- Catalysts : Chiral catalysts (e.g., BINOL-derived ligands) enable enantioselective alkylation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates. Computational tools (DFT) predict transition states to guide optimization .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, bond dissociation energies, and transition-state geometries. For instance:

- Electrophilic additions : Simulate alkene reactivity with electrophiles (e.g., bromine).

- Hydrogen bonding : Analyze hydroxyl group interactions in catalytic systems using molecular dynamics. Tools like Gaussian or ORCA are standard .

Q. How to resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Systematically control variables:

- Catalyst purity : Trace moisture in LiAlH₄ can reduce yields in reductions.

- Temperature gradients : Use jacketed reactors for exothermic reactions.

- Analytical validation : Cross-check yields via independent methods (e.g., GC vs. NMR) .

Q. What challenges arise in enantioselective synthesis of this compound?

- Methodological Answer : Key challenges include:

- Chiral center formation : Asymmetric hydrogenation or enzymatic resolution may be required.

- Racemization risks : Avoid acidic/basic conditions post-synthesis.

- Catalyst design : Rhodium or iridium complexes with chiral phosphine ligands improve enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.